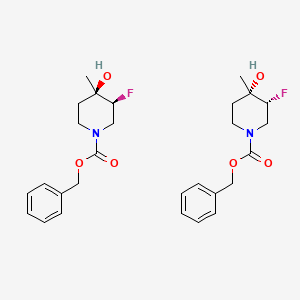
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate are stereoisomers of a piperidine derivative. These compounds are of interest due to their unique structural features, which include a fluorine atom and a hydroxyl group on the piperidine ring. These structural elements can impart unique chemical and biological properties, making these compounds valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as probes to study enzyme mechanisms and receptor interactions.
Industry: Used in the production of fine chemicals and as building blocks for agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors due to its electronegativity and ability to form hydrogen bonds. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (3S,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Benzyl (3R,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
The unique combination of a fluorine atom and a hydroxyl group on the piperidine ring distinguishes benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate and benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate from other similar compounds. This structural feature can impart distinct chemical reactivity and biological activity, making these compounds valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C28H36F2N2O6 |
|---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C14H18FNO3/c2*1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2*2-6,12,18H,7-10H2,1H3/t2*12-,14+/m10/s1 |
InChI-Schlüssel |
XWLPJDXWJVHIJO-GJSFELMDSA-N |
Isomerische SMILES |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O.C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O.CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
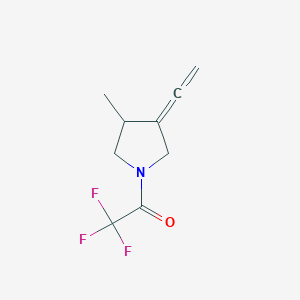

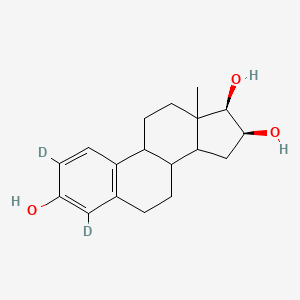
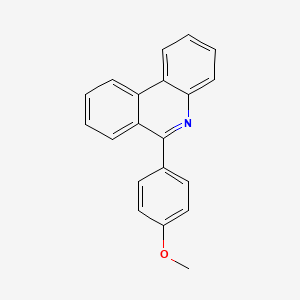

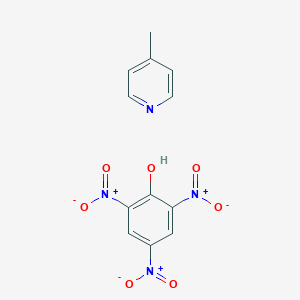
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
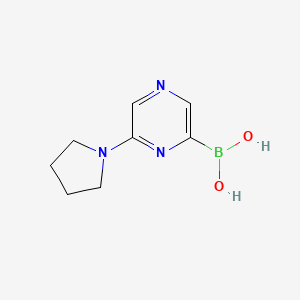

![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
